Home > Products > Screening Compounds P112471 > 1-(2-{4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone
1-(2-{4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone -

1-(2-{4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone

Catalog Number: EVT-5182789
CAS Number:
Molecular Formula: C26H37N3O3
Molecular Weight: 439.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Raloxifene

  • Compound Description: Raloxifene ([2-(4-hydroxyphenyl)-6-hydroxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride) is a selective estrogen receptor modulator (SERM) known for its estrogen agonist-like effects on bone tissues and serum lipids, along with potent estrogen antagonist properties in breast and uterine tissues. []

[6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene hydrochloride (Compound 4c)

  • Compound Description: This compound represents a novel SERM identified through structure-activity relationship (SAR) studies of raloxifene. It demonstrates significantly increased estrogen antagonist potency compared to raloxifene in in vitro and in vivo models. []

3-[1-(phenylmethyl)-4-piperidinyl]-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)-1-propanone fumarate (TAK-147)

  • Compound Description: TAK-147 is a potent and reversible acetylcholinesterase (AChE) inhibitor with potential applications in treating Alzheimer's disease. It exhibits selectivity for AChE over butyrylcholinesterase and demonstrates positive effects on learning and memory in animal models. [, ]
  • Relevance: TAK-147 shares a similar structure with the target compound, specifically the 1-(phenylmethyl)-4-piperidinyl group linked to a propanone moiety. This structural similarity indicates potential overlap in their pharmacological targets or pathways, despite differing heterocyclic components and overall structures. [, ]

(3R)-7-Hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

  • Compound Description: JDTic is a potent and selective kappa opioid receptor antagonist. Its structure-activity relationship has been extensively studied, revealing crucial roles for the 3R,4R stereochemistry of the piperidine core, the 3R attachment of the tetrahydroisoquinoline group, and the 1S configuration of the 2-methylpropyl group in its kappa potency and selectivity. [, , , , ]
  • Relevance: While JDTic possesses a more complex structure than the target compound, both share a central piperidinyl ring system. Additionally, JDTic research emphasized the importance of specific stereochemistry and substitutions on this piperidine core for its activity. This suggests that similar modifications in the target compound's piperidine moiety could significantly influence its pharmacological profile. [, , , , ]
  • Compound Description: This JDTic analog is a potent and selective kappa opioid receptor antagonist. It exhibits a K(e) value of 0.03 nM at the kappa receptor with significant selectivity over mu and delta receptors. []
  • Relevance: Similar to JDTic, Compound 3 shares a core piperidinyl ring system with the target compound, highlighting the potential significance of this structural feature for pharmacological activity. The variations in substituents and stereochemistry between Compound 3 and the target compound emphasize the potential for fine-tuning pharmacological properties through specific structural modifications. []

(3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-(2-methylpropyl)]-3-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (Compound 8e)

  • Compound Description: This compound is another potent and selective kappa-opioid receptor antagonist analog of JDTic. It displays sub-nanomolar affinity for the kappa receptor with selectivity over mu and delta receptors. []
  • Relevance: As with other JDTic analogs, the presence of the piperidinyl ring system in both Compound 8e and the target compound underscores the potential significance of this structural motif for biological activity. Comparing these structures provides insights into how specific modifications, such as the addition of a methyl group in Compound 8e, can impact receptor selectivity and potency. []

SSR240600 [(R)-2-(1-{2-[4-{2-[3,5-Bis(trifluoromethyl)phenyl]acetyl}-2-(3,4-dichlorophenyl)-2-morpholinyl]ethyl}-4-piperidinyl)-2-methylpropanamide]

  • Compound Description: SSR240600 is a centrally active non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. It demonstrates high potency for human NK1 receptors and has shown efficacy in various in vivo models, including those for hypotension, microvascular leakage, bronchoconstriction, and cough. []
  • Relevance: SSR240600 and the target compound share the 4-piperidinyl substructure within their larger frameworks. While their overall structures differ significantly, the presence of this shared moiety suggests that it might be a relevant pharmacophore for interacting with specific biological targets, although likely with different binding affinities and pharmacological outcomes due to the distinct chemical environments. []

Properties

Product Name

1-(2-{4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone

IUPAC Name

1-[2-[4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one

Molecular Formula

C26H37N3O3

Molecular Weight

439.6 g/mol

InChI

InChI=1S/C26H37N3O3/c30-24-7-4-14-29(24)20-26(32)28-15-10-21(11-16-28)8-9-25(31)27-17-12-23(13-18-27)19-22-5-2-1-3-6-22/h1-3,5-6,21,23H,4,7-20H2

InChI Key

QKNSTCQEXVJJJZ-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)CC(=O)N2CCC(CC2)CCC(=O)N3CCC(CC3)CC4=CC=CC=C4

Canonical SMILES

C1CC(=O)N(C1)CC(=O)N2CCC(CC2)CCC(=O)N3CCC(CC3)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.